molecular formula C12H13N3O2 B11700293 2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide

2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide

Cat. No.: B11700293
M. Wt: 231.25 g/mol
InChI Key: WCNLWRPBCGEAPO-MDWZMJQESA-N
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Description

2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields of chemistry and biology. This compound is characterized by the presence of a furan ring, a pyrrole ring, and a hydrazone linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Studied for its potential as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. It can also interact with enzymes and proteins, leading to inhibition or modulation of their activity. The hydrazone linkage plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide is unique due to the presence of both furan and pyrrole rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-9-11(5-7-17-9)12(16)14-13-8-10-4-3-6-15(10)2/h3-8H,1-2H3,(H,14,16)/b13-8+

InChI Key

WCNLWRPBCGEAPO-MDWZMJQESA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=CN2C

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=CN2C

Origin of Product

United States

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